molecular formula C15H19NO3 B2433752 Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate CAS No. 2470440-50-5

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate

Cat. No.: B2433752
CAS No.: 2470440-50-5
M. Wt: 261.321
InChI Key: BMHNBJKYNWWEGL-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C15H19NO3. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethynyl group, a methoxy group, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyl-2-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modification of their activity. The carbamate group can also interact with enzymes, affecting their catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(3-ethynylphenyl)methyl]carbamate
  • Tert-butyl N-[(2-methoxyphenyl)methyl]carbamate
  • Tert-butyl N-[(3-ethynyl-2-hydroxyphenyl)methyl]carbamate

Uniqueness

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-6-11-8-7-9-12(13(11)18-5)10-16-14(17)19-15(2,3)4/h1,7-9H,10H2,2-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHNBJKYNWWEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)C#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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